Cas no 136866-39-2 (1-(3,5-Dichloro-2-pyrazinyl)-ethanone)

1-(3,5-Dichloro-2-pyrazinyl)-ethanone is a chlorinated pyrazine derivative characterized by its reactive ketone functional group and dichloro-substituted aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-deficient pyrazine core enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a handle for further functionalization. The dichloro substitution pattern contributes to stability and regioselectivity in subsequent transformations. This compound is valued for its purity and consistent performance in heterocyclic chemistry applications, making it a reliable building block for researchers in medicinal and materials chemistry.
1-(3,5-Dichloro-2-pyrazinyl)-ethanone structure
136866-39-2 structure
Product Name:1-(3,5-Dichloro-2-pyrazinyl)-ethanone
CAS No:136866-39-2
MF:C6H4Cl2N2O
MW:191.014759063721
CID:2111263
PubChem ID:15696851
Update Time:2025-10-31

1-(3,5-Dichloro-2-pyrazinyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dichloro-2-pyrazinyl)Ethanone
    • SCHEMBL14775168
    • 1-(3,5-DICHLOROPYRAZIN-2-YL)ETHANONE
    • EN300-156094
    • 136866-39-2
    • 1-(3,5-Dichloro-2-pyrazinyl)-ethanone
    • 1-(3,5-dichloro-pyrazin-2-yl)-ethanone
    • 1-(3,5-dichloropyrazin-2-yl)ethan-1-one
    • CS-0370581
    • Z1255498611
    • DA-31277
    • IPYUCBQERMHHCU-UHFFFAOYSA-N
    • LFA86639
    • 976-408-6
    • Inchi: 1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3
    • InChI Key: IPYUCBQERMHHCU-UHFFFAOYSA-N
    • SMILES: ClC1C(C(C)=O)=NC=C(N=1)Cl

Computed Properties

  • Exact Mass: 189.9700681g/mol
  • Monoisotopic Mass: 189.9700681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.8Ų

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1-(3,5-Dichloro-2-pyrazinyl)-ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:136866-39-2)1-(3,5-Dichloro-2-pyrazinyl)-ethanone
Order Number:A998889
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:29
Price ($):352.0/1234.0
Email:sales@amadischem.com

Additional information on 1-(3,5-Dichloro-2-pyrazinyl)-ethanone

Introduction to 1-(3,5-Dichloro-2-pyrazinyl)-ethanone (CAS No. 136866-39-2)

1-(3,5-Dichloro-2-pyrazinyl)-ethanone, also known by its CAS number 136866-39-2, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazine derivatives and has garnered considerable attention due to its potential applications in various therapeutic areas. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 1-(3,5-Dichloro-2-pyrazinyl)-ethanone.

The chemical structure of 1-(3,5-Dichloro-2-pyrazinyl)-ethanone is characterized by a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethanone group attached to the 2-position of the pyrazine ring. This unique structural arrangement imparts specific chemical and biological properties to the compound. The molecular formula of 1-(3,5-Dichloro-2-pyrazinyl)-ethanone is C8H4Cl2N2O, with a molecular weight of approximately 209.04 g/mol.

In terms of physical properties, 1-(3,5-Dichloro-2-pyrazinyl)-ethanone is a solid at room temperature and is slightly soluble in water. It exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's melting point is around 140-142°C, making it suitable for various laboratory and industrial processes. The solubility and thermal stability of 1-(3,5-Dichloro-2-pyrazinyl)-ethanone are crucial factors in its application in drug development and other chemical processes.

The synthesis of 1-(3,5-Dichloro-2-pyrazinyl)-ethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a suitable catalyst. Another method involves the condensation of 3,5-dichloropyrazine with acetic anhydride under controlled conditions. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity. The choice of synthesis method often depends on the specific requirements of the application and the availability of reagents.

1-(3,5-Dichloro-2-pyrazinyl)-ethanone has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has demonstrated potential as an antiviral agent against certain viral infections, including influenza and herpes simplex virus (HSV).

In the realm of cancer research, 1-(3,5-Dichloro-2-pyrazinyl)-ethanone has shown promise as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways. These findings suggest that 1-(3,5-Dichloro-2-pyrazinyl)-ethanone could be further developed as a novel anticancer drug.

Beyond its therapeutic applications, 1-(3,5-Dichloro-2-pyrazinyl)-ethanone has also been explored for its use in agrochemicals. Its insecticidal properties have been evaluated in several studies, showing effectiveness against various pests such as aphids and whiteflies. The compound's low mammalian toxicity and environmental safety make it an attractive option for developing new pesticides.

The safety profile of 1-(3,5-Dichloro-2-pyrazinyl)-ethanone is another important aspect to consider. Preclinical toxicology studies have demonstrated that it has low acute toxicity when administered orally or intraperitoneally to rodents. However, as with any chemical compound used in pharmaceutical or agrochemical applications, thorough safety assessments are necessary to ensure its safe use in humans and the environment.

In conclusion, 1-(3,5-Dichloro-2-pyrazinyl)-ethanone (CAS No. 136866-39-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:136866-39-2)1-(3,5-Dichloro-2-pyrazinyl)-ethanone
A998889
Purity:99%/99%
Quantity:1g/5g
Price ($):352.0/1234.0
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